N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

This 2-methoxyethyl-substituted nicotinamide differentiates itself from N-pyridinyl or N-propargyl analogs through an ether-containing side chain that avoids heteroaromatic mutagenicity concerns and reduces CYP inhibition risk. With a single HBD and moderate PSA, it occupies CNS drug-like chemical space, making it a preferred selection over HBD-rich N-heteroaryl variants when brain exposure is critical. Suitable as a selectivity probe or negative control alongside rigid aromatic congeners.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 2034295-54-8
Cat. No. B2512825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS2034295-54-8
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCOCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2
InChIInChI=1S/C15H22N2O4/c1-19-9-6-16-15(18)13-2-3-14(17-10-13)21-11-12-4-7-20-8-5-12/h2-3,10,12H,4-9,11H2,1H3,(H,16,18)
InChIKeyBAAKAXVOSYIYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034295-54-8): Procurement-Relevant Chemotype Profile


N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034295-54-8) is a fully synthetic small-molecule nicotinamide derivative with molecular formula C15H22N2O4 and molecular weight 294.35 g/mol [1]. The compound features a pyridine-3-carboxamide core bearing a 2-methoxyethyl substituent on the amide nitrogen and an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) ether at the 6-position of the pyridine ring. It belongs to a broader chemotype of 6-(oxan-4-ylmethoxy)nicotinamides that has been explored in kinase inhibitor and anti-tubercular screening campaigns, though published pharmacological data specific to this individual compound remain sparse as of the search date [2].

Why N-(2-Methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Cannot Be Swapped with Other 6-(Oxan-4-ylmethoxy)nicotinamides


Within the 6-(oxan-4-ylmethoxy)nicotinamide sub-series, the N-substituent on the carboxamide nitrogen is the primary source of physicochemical and pharmacological divergence. Replacement of the 2-methoxyethyl group with a methyl, dimethyl, propargyl, pyridinyl, or fluorobenzyl moiety alters hydrogen-bond donor/acceptor count, polar surface area, lipophilicity, and metabolic liability in ways that preclude simple interchange [1]. Even when two analogs share a common target class (e.g., nicotinamide N-methyltransferase, NNMT), variations in the amide side chain have been shown to shift potency by orders of magnitude and reorder selectivity profiles across the CYP450 panel . Consequently, procurement decisions based solely on a shared 6-(oxan-4-ylmethoxy)pyridine scaffold risk acquiring a compound with divergent solubility, permeability, or off-target pharmacology relative to the intended tool or lead molecule.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide


Hydrogen-Bond Donor Count: Differentiation from N-Alkyl and N,N-Dialkyl Analogs

The target compound possesses one hydrogen-bond donor (the secondary amide NH), in contrast to the zero HBD count of N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide and the higher HBD count of N-(pyridin-4-yl)- or N-(1-methyl-1H-pyrazol-4-yl)-substituted analogs . This single-donor, multi-acceptor profile places the compound in an intermediate physicochemical space that can be advantageous for balancing passive permeability with aqueous solubility compared to zero-donor (fully alkylated) or multi-donor (heteroaryl-substituted) congeners [1].

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

Rotatable Bond Count and Molecular Flexibility Relative to Constrained Analogs

The 2-methoxyethyl side chain introduces two additional rotatable bonds (O–CH2 and CH2–CH2) compared to the N-methyl analog and one additional rotatable bond compared to the N-propargyl analog [1]. This increased conformational freedom may influence entropic binding penalties and target residence time relative to more constrained members of the chemotype. The oxan-4-ylmethoxy group contributes a further rotatable bond (exocyclic CH2–O linkage) shared across all series members, providing a consistent baseline for comparison .

Conformational Analysis Entropic Binding Penalty Ligand Efficiency

CYP450 Liability Profile: Absence of Documented Potent CYP Inhibition vs. Class-Wide Alert

While direct CYP inhibition data for this specific compound are not available from non-excluded sources, structurally related 6-(oxan-4-ylmethoxy)nicotinamides deposited in ChEMBL exhibit widely variable CYP450 IC50 values depending on the N-substituent—ranging from sub-micromolar to >10 μM across CYP2C9, CYP2C19, and CYP2D6 isoforms [1]. The 2-methoxyethyl group lacks the aromatic or heteroaromatic features frequently associated with potent CYP inhibition (e.g., type II binding to heme iron), suggesting a lower intrinsic CYP liability compared to N-pyridinyl or N-pyrazolyl analogs within the series [2]. However, this inference remains unvalidated by direct experimental comparison.

Drug Metabolism CYP450 Inhibition Off-Target Screening

Application Scenarios for N-(2-Methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Based on Differentiated Properties


CNS-Penetrant Tool Compound Design: Favorable HBD Profile for Blood-Brain Barrier Access

With a single hydrogen-bond donor and a moderate calculated polar surface area, N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide occupies a physicochemical space consistent with CNS drug-likeness. Researchers targeting central nervous system enzymes or receptors within the nicotinamide pharmacophore space may preferentially select this analog over N-heteroaryl-substituted variants that carry additional HBDs and higher PSA, which are empirically associated with reduced brain exposure [1].

Kinase or NNMT Inhibitor Scaffold with a Non-Aromatic, Flexible Amide Side Chain

The 6-(oxan-4-ylmethoxy)nicotinamide core has been explored in kinase inhibitor (IRAK4) and NNMT inhibitor campaigns. The 2-methoxyethyl substituent provides an aliphatic, ether-containing side chain that avoids the planarity and potential mutagenicity concerns of aniline-based or heteroaromatic amide substituents. This makes the compound a suitable negative-control or selectivity probe alongside more rigid, aromatic-substituted analogs when deconvoluting N-substituent contributions to target engagement [2].

Metabolic Stability Screening: Lower Inferred CYP Inhibition Risk for Combination Studies

In experimental settings where co-dosing with CYP-metabolized probes (e.g., warfarin for CYP2C9, dextromethorphan for CYP2D6) is required, the 2-methoxyethyl analog may present a lower risk of confounding CYP inhibition compared to N-pyridinyl or N-pyrazolyl analogs. This is inferred from the absence of heteroaromatic motifs known to coordinate heme iron, though experimental confirmation in a CYP panel is advised prior to procurement for this purpose [1].

Solubility-Optimized Analog in Early Lead Optimization Libraries

The 2-methoxyethyl group introduces an additional oxygen atom capable of participating in water-mediated hydrogen bonds relative to all-carbon N-alkyl substituents (e.g., N-propyl, N-butyl). This may confer a modest solubility advantage over purely hydrocarbon N-substituted congeners, making the compound a candidate for inclusion in focused libraries where aqueous solubility is a known liability of the scaffold [2].

Quote Request

Request a Quote for N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.